3-(5-Phenyl-1,3,4-oxadiazol-2-yl)propanoic acid
Overview
Description
“3-(5-Phenyl-1,3,4-oxadiazol-2-yl)propanoic acid” is a chemical compound with the molecular formula C11H10N2O3 and a molecular weight of 218.21 g/mol .
Synthesis Analysis
The synthesis of such compounds often involves various chemical reactions . For instance, one strategy involves a copper-catalyzed azide-alkyne cycloaddition . Another method involves an annulation reaction, followed by desulfurization/intramolecular rearrangement .Molecular Structure Analysis
The molecular structure of “this compound” consists of a five-membered heterocyclic ring composed of two nitrogen atoms, one oxygen atom, and two carbon atoms .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” can be complex and may involve multiple steps .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a melting point of 139-143°C, a predicted boiling point of 433.4±47.0 °C, and a predicted density of 1.299±0.06 g/cm3 .Scientific Research Applications
3-(5-Phenyl-1,3,4-oxadiazol-2-yl)propanoic acid has been used in a variety of scientific research applications, including the synthesis of organometallic compounds, the catalytic activation of small molecules, and the study of the biochemical and physiological effects of this compound. This compound has also been used in the synthesis of heterocyclic compounds and as a reagent in organic synthesis. Additionally, this compound has been used as a ligand in the study of transition metal complexes.
Mechanism of Action
Target of Action
Oxadiazole derivatives have been reported to exhibit promising anticancer and antifungal activities , suggesting potential targets within these biological systems.
Mode of Action
Oxadiazole derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Pharmacokinetics
Some oxadiazole derivatives have been reported to have positive oral bioavailability .
Result of Action
Oxadiazole derivatives have been reported to exhibit anticancer and antifungal activities , indicating potential molecular and cellular effects.
Advantages and Limitations for Lab Experiments
3-(5-Phenyl-1,3,4-oxadiazol-2-yl)propanoic acid is an acid-sensitive compound, which makes it an attractive choice for a variety of laboratory experiments. This compound is also known for its ability to form strong complexes with transition metals, which makes it ideal for use in catalysis. However, this compound is also sensitive to light and air, and it is not stable in aqueous solutions. Additionally, this compound is toxic and should be handled with caution.
Future Directions
The potential applications of 3-(5-Phenyl-1,3,4-oxadiazol-2-yl)propanoic acid are vast and varied, and there are many future directions in which research can be conducted. For example, further research could be conducted to investigate the biochemical and physiological effects of this compound on other enzymes and proteins. Additionally, research could be conducted to explore the potential applications of this compound in the field of drug development. Additionally, research could be conducted to investigate the use of this compound as a reagent in organic synthesis, as well as its use in the synthesis of heterocyclic compounds. Finally, research could be conducted to explore the potential use of this compound as a catalyst in the activation of small molecules.
Safety and Hazards
properties
IUPAC Name |
3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c14-10(15)7-6-9-12-13-11(16-9)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUYMDSTYUZAYFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427850 | |
Record name | 3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
23464-98-4 | |
Record name | 3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Phenyl-1,3,4-oxadiazole-2-propionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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